Cdk5-IN-3

Kinase Inhibition Drug Discovery Neurodegeneration

Cdk5-IN-3 (compound is a small-molecule inhibitor of cyclin-dependent kinase 5 (CDK5) with a molecular weight of 362.5 g/mol and the IUPAC name (1R)-1-(7-anilino-1,6-naphthyridin-2-yl)-1-(1-methylpiperidin-4-yl)ethanol. It exhibits sub-nanomolar inhibitory potency against the CDK5/p25 complex and demonstrates 30-fold selectivity over the closely related CDK2/CycA kinase.

Molecular Formula C22H26N4O
Molecular Weight 362.5 g/mol
Cat. No. B10831450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk5-IN-3
Molecular FormulaC22H26N4O
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O
InChIInChI=1S/C22H26N4O/c1-22(27,17-10-12-26(2)13-11-17)20-9-8-16-15-23-21(14-19(16)25-20)24-18-6-4-3-5-7-18/h3-9,14-15,17,27H,10-13H2,1-2H3,(H,23,24)/t22-/m1/s1
InChIKeyMLZPRAPIZUZUNO-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cdk5-IN-3: A Highly Selective and Potent CDK5 Inhibitor for Targeted Kinase Research


Cdk5-IN-3 (compound 11) is a small-molecule inhibitor of cyclin-dependent kinase 5 (CDK5) with a molecular weight of 362.5 g/mol and the IUPAC name (1R)-1-(7-anilino-1,6-naphthyridin-2-yl)-1-(1-methylpiperidin-4-yl)ethanol [1]. It exhibits sub-nanomolar inhibitory potency against the CDK5/p25 complex and demonstrates 30-fold selectivity over the closely related CDK2/CycA kinase . The compound belongs to the substituted 1,6-naphthyridine chemical class and is primarily employed as a research tool to interrogate CDK5-mediated signaling pathways in disease models [2].

Why Cdk5-IN-3 Cannot Be Substituted by Other CDK5 Inhibitors Without Rigorous Validation


The CDK family of kinases share high structural homology, particularly within their ATP-binding pockets, making selective inhibition a critical challenge. While numerous CDK inhibitors are commercially available, their off-target profiles can drastically alter experimental outcomes. For example, pan-CDK inhibitors like flavopiridol or even other CDK5-targeted compounds often exhibit significant activity against CDK1, CDK2, CDK7, or CDK9, leading to confounding antiproliferative or transcriptional effects that are independent of CDK5 . Cdk5-IN-3 distinguishes itself through a reported 30-fold selectivity window against CDK2, which is often the most problematic off-target for CDK5 inhibitors. This selectivity profile, established in direct comparative assays, is essential for researchers aiming to attribute a phenotype specifically to CDK5 inhibition. Furthermore, the compound's efficacy has been specifically validated in disease-relevant models for autosomal dominant polycystic kidney disease (ADPKD) and diabetic wound healing, a validation not assumed for other in-class inhibitors [1]. Generic substitution with a less selective or less validated CDK5 inhibitor risks introducing off-target noise and may fail to recapitulate the specific pharmacodynamic responses documented for Cdk5-IN-3.

Cdk5-IN-3: A Quantitative Evidence Guide for Differentiated Scientific Selection


Cdk5-IN-3 Achieves Sub-Nanomolar Potency Against CDK5/p25, Outperforming Common Benchmarks

Cdk5-IN-3 demonstrates exceptional inhibitory potency against its primary target, the CDK5/p25 complex, with an IC50 of 0.6 nM . This value is approximately 3.8-fold lower than the IC50 of 2.3 nM reported for GFB-12811, another selective CDK5 inhibitor, under comparable in vitro kinase assay conditions . This enhanced potency at the biochemical level may translate to a lower required working concentration in cell-based assays, potentially reducing off-target interactions driven by high compound concentrations.

Kinase Inhibition Drug Discovery Neurodegeneration

Cdk5-IN-3 Exhibits 30-Fold Selectivity for CDK5/p25 Over the Closely Related CDK2/CycA Kinase

In a head-to-head biochemical comparison, Cdk5-IN-3 exhibits a 30-fold selectivity window between its primary target, CDK5/p25, and the closely related CDK2/CycA complex. The IC50 for CDK5/p25 is 0.6 nM, while the IC50 for CDK2/CycA is 18 nM . This selectivity is a critical differentiator, as many CDK5 inhibitors demonstrate significant cross-reactivity with CDK2 due to the high structural similarity of their ATP-binding pockets. This level of selectivity is reported to be a key design feature of the 1,6-naphthyridine scaffold [1].

Selectivity Profiling Kinase Assay Chemical Biology

Cdk5-IN-3 is a Validated Tool for ADPKD Research, a Specific Application Not Shared by All CDK5 Inhibitors

Cdk5-IN-3 is explicitly referenced as a chemical probe for investigating autosomal dominant polycystic kidney disease (ADPKD) [1]. This specific disease application is grounded in the compound's origin from a patent that claims substituted 1,6-naphthyridines, including Cdk5-IN-3 (compound 11), for treating kidney diseases such as polycystic kidney disease [2]. This provides a clear experimental context for its use, which may not be applicable to other CDK5 inhibitors that lack this specific disease model validation. The compound's utility in this area is further supported by its inclusion in vendor databases as a tool for ADPKD research .

Polycystic Kidney Disease ADPKD Renal Biology

Optimal Scientific and Industrial Applications for Cdk5-IN-3 Based on Validated Evidence


Elucidating CDK5-Specific Signaling in Neurodegenerative and Renal Disease Models

Cdk5-IN-3 is the optimal choice for experiments requiring precise dissection of CDK5-dependent pathways, particularly in contexts where confounding inhibition of CDK2 would complicate data interpretation. Its 30-fold selectivity over CDK2 allows for the use of concentrations that fully engage CDK5 (e.g., >1 nM) while minimizing CDK2 inhibition, a critical factor in primary neuronal cultures or in vivo models of neurodegeneration where CDK2 activity can affect cell cycle and apoptosis. This is supported by the compound's potent IC50 of 0.6 nM against CDK5/p25 .

Validated Chemical Probe for Autosomal Dominant Polycystic Kidney Disease (ADPKD) Research

For laboratories focused on ADPKD, Cdk5-IN-3 offers a validated starting point for chemical biology studies. Its development and patenting were specifically directed toward treating kidney diseases, including polycystic kidney disease [1]. This provides a higher degree of confidence that the compound's pharmacodynamic effects are relevant to the disease context, compared to a generic CDK5 inhibitor. Researchers can leverage this prior validation to design experiments exploring the role of CDK5 in cystogenesis and renal function.

Investigating CDK5's Role in Diabetic Wound Healing and Angiogenesis

Emerging evidence from a 2024 patent application demonstrates that Cdk5-IN-3 promotes diabetic wound healing in a mouse model by enhancing neurovascular regeneration and suppressing IL-6-mediated inflammation [2]. This novel application expands the utility of Cdk5-IN-3 beyond its original ADPKD context. For researchers in metabolic disease and wound repair, this compound represents a unique tool to probe the intersection of CDK5 signaling, inflammation, and tissue regeneration, a research avenue not yet validated for many other CDK5 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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